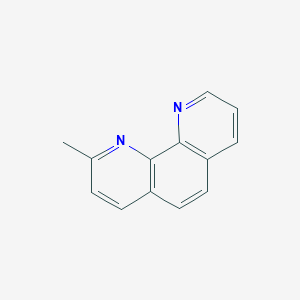

2-Methyl-1,10-phenanthroline

描述

Contextualization within 1,10-Phenanthroline (B135089) Ligand Chemistry

1,10-Phenanthroline (phen) and its derivatives are cornerstone ligands in the field of coordination chemistry. acs.orgresearchgate.net Renowned for their rigid, planar structure and strong chelating ability, these bidentate N-donor ligands form stable five-membered ring complexes with a vast array of metal ions. acs.orgresearchgate.net The versatility of the phenanthroline framework allows for functionalization at its eight available positions (2, 3, 4, 5, 6, 7, 8, and 9), leading to a diverse library of ligands with tailored electronic and steric properties. acs.orgrsc.org These modifications are crucial for tuning the properties of the resulting metal complexes, which have found applications in fields as varied as catalysis, luminescent sensors, supramolecular chemistry, and materials science. acs.orgchemicalbook.com

2-Methyl-1,10-phenanthroline is a prominent member of this ligand family, where a methyl group is introduced at one of the alpha-positions relative to the nitrogen atoms. cymitquimica.com This seemingly simple substitution significantly alters the ligand's properties compared to the parent 1,10-phenanthroline. The introduction of the methyl group creates an asymmetric ligand environment and modifies both its steric bulk and electronic characteristics. This allows for fine-tuning of coordination geometries, the stability of metal complexes, and reactivity, making it a valuable tool in the rational design of functional coordination compounds. magtech.com.cn The study of this compound provides critical insights into how targeted substitutions on the phenanthroline scaffold can influence chemical behavior, contributing to the broader understanding and development of advanced chemical systems.

Historical Perspective of this compound Synthesis and Initial Characterization

The synthesis of substituted phenanthrolines has been a subject of chemical investigation for many decades, with methods evolving to allow for greater control and variety. acs.org Historically, the construction of the phenanthroline core often relied on variations of the Skraup reaction, a classic method for quinoline (B57606) synthesis. For instance, the synthesis of the related 2,9-dimethyl-1,10-phenanthroline was achieved via a Skraup-type reaction involving o-phenylenediamine (B120857) and crotonaldehyde (B89634). uq.edu.au

For this compound specifically, early and common synthetic routes include modified Skraup reactions or the direct derivatization of the parent 1,10-phenanthroline molecule. The derivatization approach involves the direct methylation of 1,10-phenanthroline, often using methyl halides in the presence of a base. Another established method involves the bromination of 2-methyl-phenanthroline to form a 2-tribromomethyl derivative, which can then be hydrolyzed in an acidic solution to yield 2-Carboxy-1,10-phenanthroline, demonstrating a pathway from the methyl-substituted compound to other functionalized derivatives. researchgate.net The initial characterization of this compound established its fundamental physical and chemical properties, forming the basis for its subsequent use in coordination chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol nih.gov |

| Melting Point | 80 °C |

| Boiling Point | 175°C / 0.2 mmHg chemicalbook.com |

| Appearance | Crystalline solid cymitquimica.com |

| CAS Number | 3002-77-5 |

Significance of Methyl Substitution at the 2-Position on the Phenanthroline Framework

The placement of a methyl group at the 2-position of the 1,10-phenanthroline ring has profound stereochemical and electronic consequences that are central to its utility in chemical research.

Electronic Effects: The methyl group is electron-donating, which increases the electron density on the phenanthroline ring system. This enhances the basicity of the nitrogen atoms, making this compound a stronger base (pKa = 5.42) than its unsubstituted counterpart, 1,10-phenanthroline (pKa = 4.96). researchgate.net This increased basicity can potentially lead to stronger metal-ligand bonds.

Steric Effects: The most significant impact of the 2-methyl group is the introduction of steric hindrance near the nitrogen donor atoms. This steric bulk directly influences the coordination geometry of metal complexes. While unsubstituted 1,10-phenanthroline readily forms stable tris-complexes (three ligands per metal ion) with ions like Fe(II), the steric clash from the methyl group in this compound makes the formation of such tris-complexes less favorable. researchgate.net Research has shown that although it is a stronger base, this compound forms weaker complexes with ferrous ions compared to the unsubstituted ligand, a direct consequence of this steric hindrance. researchgate.net

This steric effect is even more pronounced in ligands with substitutions at both the 2 and 9 positions, such as 2,9-dimethyl-1,10-phenanthroline, which is so sterically hindered that it will not form tris-complexes with Fe(II) at all. researchgate.netnih.gov The less severe, yet significant, steric hindrance of this compound allows for a degree of flexibility, enabling it to bind to various metal ions while influencing the resulting complex's geometry and stability. For example, this steric influence can force specific orientations in multimetallic structures, such as dictating a head-to-head arrangement in dimeric cadmium(II) capsules. This ability to control spatial arrangement and coordination number is a key reason for its importance in designing selective catalysts and functional materials. acs.org

Table 2: Comparison of Ligand Properties

| Ligand | pKa | Fe(II) Complex Stability (log K) | Key Feature |

|---|---|---|---|

| 1,10-Phenanthroline | 4.96 researchgate.net | Forms stable tris-complexes researchgate.net | Unhindered coordination |

| This compound | 5.42 researchgate.net | Weaker complexes (log K₁=4.2, log K₂=3.7) researchgate.net | Moderate steric hindrance |

| 2,9-Dimethyl-1,10-phenanthroline | - | Does not form Fe(II) tris-complexes researchgate.net | High steric hindrance researchgate.netnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZDYPHFVGRHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406766 | |

| Record name | 2-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3002-77-5 | |

| Record name | 2-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1,10 Phenanthroline and Its Derivatives

Classical Approaches to Phenanthroline Synthesis

The foundational methods for constructing the 1,10-phenanthroline (B135089) core have historically relied on cyclization reactions that build the heterocyclic framework from simpler aromatic amines.

The Skraup reaction, traditionally used for quinoline (B57606) synthesis, is a key method for preparing 1,10-phenanthrolines. tpcj.orgwikipedia.org The first synthesis of a 1,10-phenanthroline derivative, specifically 2-methyl-1,10-phenanthroline, was achieved by Gerdeissen in 1889 by applying Skraup reaction conditions to 8-aminoquinoline (B160924) and glycerol. tpcj.org This reaction involves the acid-catalyzed condensation of an aromatic amine with glycerol, which dehydrates in situ to form acrolein. An oxidizing agent, such as nitrobenzene (B124822) or arsenic acid, is also required. tpcj.orgwikipedia.org

In the context of this compound synthesis, a modified Skraup reaction is often employed, starting from 8-aminoquinoline. tpcj.orgresearchgate.net For instance, the reaction of 8-aminoquinoline with crotonaldehyde (B89634) in the presence of 70% sulfuric acid and a catalytic amount of sodium iodide, heated to 110°C, yields this compound. researchgate.net

A general representation of the Skraup reaction for phenanthroline synthesis is the double Skraup reaction on an o-phenylenediamine (B120857). tpcj.orgdeepdyve.com This approach, however, can lead to mixtures of isomers and often results in low to moderate yields, typically 40% or less. tpcj.org Variants have been developed to improve yields, such as the use of copper salts as catalysts and meta-nitrobenzenesulfonic acid as the oxidizing agent. tpcj.org

| Starting Material(s) | Key Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Glycerol | H₂SO₄, Nitrobenzene | 1,10-Phenanthroline | ≤ 40% | tpcj.org |

| 8-Aminoquinoline, Glycerol | H₂SO₄, Oxidizing Agent | 1,10-Phenanthroline | - | tpcj.org |

| 8-Aminoquinoline, Crotonaldehyde | 70% H₂SO₄, NaI | This compound | - | researchgate.net |

| o-Nitroaniline, 3-Methyl-3-penten-2-one | Modified Skraup | 2,3,4-Trimethyl-8-nitroquinoline | - | wiley.com |

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is another classical method for preparing quinolines and, by extension, phenanthrolines. tpcj.orgiipseries.org This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. tpcj.orgresearchgate.net It has been successfully applied to the synthesis of various substituted 1,10-phenanthrolines. For example, reacting o-phenylenediamine with α,β-unsaturated ketones in the presence of hydrochloric acid can afford alkyl-substituted 1,10-phenanthrolines in a one-step synthesis. deepdyve.com

Specifically, the synthesis of 2,4,7,9-tetramethyl-1,10-phenanthroline and 4,7-dimethyl-1,10-phenanthroline (B1295015) has been achieved using this method. deepdyve.com However, attempts to synthesize 2,9-dimethyl-1,10-phenanthroline from o-phenylenediamine and crotonaldehyde under the same conditions were unsuccessful. deepdyve.com

Oxidation reactions are crucial not only for the synthesis of the phenanthroline core itself (as part of the Skraup and Doebner-von Miller reactions) but also for the derivatization of pre-formed phenanthroline rings. The oxidation of methyl groups on the phenanthroline scaffold can lead to the formation of carboxylic acids, which are valuable intermediates for further functionalization. researchgate.net For instance, the oxidation of this compound can yield 1,10-phenanthroline-2-carboxylic acid. researchgate.net

Common oxidizing agents for this purpose include selenium dioxide and nitric acid. researchgate.net The oxidation of 2,9-dimethyl-1,10-phenanthroline with SeO₂ can yield the corresponding dialdehyde, which can be further oxidized to the dicarboxylic acid with HNO₃. researchgate.net Another method involves the use of sodium chlorite (B76162) to oxidize methyl groups to carboxylic acids.

Furthermore, N-oxidation of the phenanthroline ring system is a common transformation. Reagents like hydrogen peroxide in glacial acetic acid or peroxomonosulfate (PMS) can be used to form 1,10-phenanthroline-mono-N-oxides. mdpi.com The use of PMS under acidic conditions is particularly effective for synthesizing mono-N-oxides, as the formation of an intramolecular hydrogen bond in the product inhibits further oxidation to the di-N-oxide. mdpi.com

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,9-Dimethyl-1,10-phenanthroline | SeO₂ | 1,10-Phenanthroline-2,9-dicarboxaldehyde | 65% | researchgate.net |

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | HNO₃ | 1,10-Phenanthroline-2,9-dicarboxylic acid | 82% | researchgate.net |

| 2,9-Dimethyl-1,10-phenanthroline | Peroxomonosulfate (PMS) | 2,9-Dimethyl-1,10-phenanthroline-1-N-oxide | 83.91% | mdpi.com |

| 2,9-Diphenyl-1,10-phenanthroline | BrO₃⁻ in weak aqueous acid | 2,9-Diphenyl-1,10-phenanthroline-5,6-dione | Reasonable | wiley.com |

Doebner-von Miller Reactions for Phenanthroline Derivatives

Optimized Synthetic Strategies for this compound

To overcome the limitations of classical methods, such as harsh reaction conditions and low yields, more optimized and modern synthetic strategies have been developed.

One approach to synthesizing this compound involves the direct methylation of the parent 1,10-phenanthroline. This can be achieved using methyl halides in the presence of a base catalyst. Another strategy involves the nucleophilic methylation of 2-chloro-1,10-phenanthroline (B21708) or its derivatives.

A multi-step synthesis starting from 2,9-dimethyl-1,10-phenanthroline can lead to asymmetrically substituted derivatives. For example, 2-methyl-9-chloromethyl-1,10-phenanthroline can be prepared in a four-step sequence from 2,9-dimethyl-1,10-phenanthroline. nih.gov This intermediate can then be reacted with other nucleophiles to introduce further functionality. nih.gov

Recent advancements have focused on developing one-step synthesis methods that are more efficient and environmentally friendly. A patented one-step synthesis for symmetric 1,10-phenanthroline derivatives, including this compound, has been reported. google.com This method involves the reaction of an o-phenylenediamine derivative with a ketene-type compound in the presence of a mixed water-reducing agent, which is a combination of concentrated hydrochloric acid and an organic acid (e.g., formic acid, acetic acid). google.com This approach avoids the use of toxic reagents like arsenic-based oxidants and harsh dehydrating agents, resulting in higher yields (16-40%) and purity (>98%) compared to classical methods.

Another green approach involves a multicomponent, solvent- and catalyst-free reaction under microwave irradiation. For instance, the reaction of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium (B1175870) acetate (B1210297) can produce 1,10-phenanthroline derivatives in high yields with short reaction times. tandfonline.com

Modern One-Step Synthesis Methodologies

Reaction of o-Phenylenediamine Derivatives with Ketene-type Compounds

A notable and environmentally conscious approach for synthesizing 1,10-phenanthroline derivatives, including symmetric ones, is a one-step method involving the reaction of an o-phenylenediamine derivative with a ketene-type compound. google.com This patented method circumvents the harsh conditions and toxic reagents, such as arsenic pentoxide, traditionally used in Skraup or Doebner-von Miller reactions. nih.gov

The process typically involves two main stages. First, the o-phenylenediamine derivative is treated with a ketene-type compound in a concentrated hydrochloric acid solution. google.com In this acidic environment, the diamine is converted to its hydrochloride salt, which facilitates a nucleophilic addition reaction with the ketene (B1206846) compound, leading to the rapid formation of an intermediate. google.com The reaction mixture is heated, typically between 70–85°C, for several hours. google.com In the second stage, an organic acid is added, and the mixture is refluxed at a higher temperature (90–110°C) to promote cyclization and oxidative aromatization, which completes the formation of the phenanthroline core. google.com The use of a mixed-acid system (hydrochloric acid and an organic acid) is crucial, as the organic acid can act as a phase transfer catalyst and a buffer, reducing the polymerization of the ketene reactant and minimizing side products. google.com

Catalytic Additions and Oxidizing Agents in Improved Yields

To enhance the efficiency of phenanthroline synthesis, various catalytic and oxidative strategies have been developed. In variations of the Skraup reaction, the catalytic addition of copper salts has been shown to improve yields. tpcj.org The use of milder oxidizing agents, such as meta-nitrobenzenesulfonic acid, is another key improvement, offering an alternative to the highly toxic arsenic-based oxidants used in traditional methods. tpcj.org

In the one-step synthesis from o-phenylenediamine, the process inherently employs milder oxidizing conditions, avoiding the need for harsh, arsenic-based oxidants. The oxidative aromatization to form the final phenanthroline ring can be achieved using air or other mild oxidants like Fe³⁺. While traditional Skraup reactions might yield 40% or less, these improved methods aim for higher efficiency and environmental safety. tpcj.org The patented one-step synthesis using a ketene precursor reports yields for dimethyl-diphenyl-phenanthroline derivatives in the range of 14-20% with high purity. google.com

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

| Classical Skraup/Doebner-von Miller | o-Phenylenediamine, Glycerol, H₂SO₄, As₂O₅ | 10–30 | Variable | Low yield, toxic reagents, environmental concerns. |

| One-step Patented Method | o-Phenylenediamine derivative, Ketene-type compound, HCl + Organic Acid | 14–40 | >98 | Environmentally friendly, scalable, high purity. google.com |

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound scaffold is critical for tailoring its chemical and physical properties for specific applications.

Introduction of Carboxylic Acid Groups via Methyl Group Oxidation

A key functionalization strategy is the oxidation of the methyl group at the 2-position to a carboxylic acid, yielding 1,10-phenanthroline-2-carboxylic acid. This transformation is valuable as it can enhance water solubility and provide a reactive handle for further chemical modifications. mdpi.com A common and effective method for this oxidation involves using sodium chlorite (NaClO₂) in an aqueous solution. mdpi.com

The reaction is typically performed by heating the methyl-phenanthroline derivative with an excess of sodium chlorite in water at reflux temperature for several hours. mdpi.com Following the reaction, acidification of the solution precipitates the carboxylic acid product. This method has been successfully applied to the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine), where one of the methyl groups is selectively oxidized. mdpi.com For a small-scale reaction (up to 1.0 g), this procedure can selectively synthesize 9-methyl-1,10-phenanthroline-2-carboxylic acid with a yield of 58%. mdpi.com However, on a larger scale, chlorinated byproducts can form. mdpi.com

| Starting Material | Oxidizing Agent | Product | Yield (%) |

| 2,9-Dimethyl-1,10-phenanthroline | Sodium Chlorite | 9-Methyl-1,10-phenanthroline-2-carboxylic acid | 58 |

Synthesis of Vinyl/Styryl Analogs through Perkin Condensation

To create derivatives with extended π-conjugated systems, the Perkin condensation offers a simple and efficient strategy for converting the methyl group of this compound into a vinyl or styryl group. researchgate.netmdpi.com This reaction involves the condensation of the methyl-phenanthroline derivative with an aromatic aldehyde in the presence of a base. mdpi.com

This method has been used to synthesize various styryl analogs, including those with phenol (B47542) or polyphenol functions, by reacting this compound or its derivatives with hydroxybenzaldehydes. mdpi.com The introduction of a vinyl bridge between the phenanthroline core and an additional phenyl ring extends the π-conjugation, which can alter the molecule's electronic and optical properties. mdpi.com For instance, reacting 2,9-dimethyl-1,10-phenanthroline with 2,4-dihydroxybenzaldehyde (B120756) can produce the corresponding bis(styryl) derivative with high efficiency (91% yield). mdpi.com

Preparation of Water-Soluble Derivatives

Enhancing the water solubility of 1,10-phenanthroline derivatives is crucial for their application in biological and aqueous-phase catalytic systems. mdpi.comuzh.ch The introduction of polar functional groups is the primary strategy to achieve this.

The oxidation of the methyl group to a carboxylic acid, as described in section 2.2.3.1, is one effective method. mdpi.com Carboxylic acids, being ionizable, significantly increase the hydrophilicity of the molecule. Similarly, the synthesis of styryl analogs bearing phenol or polyphenol groups via the Perkin condensation (section 2.2.3.2) is another successful approach. mdpi.com The hydroxyl groups on the phenyl ring improve water solubility. mdpi.com Other polar functionalities that can be introduced onto the phenanthroline skeleton to impart water solubility include sulfonate and phosphonic acid groups. mdpi.com For example, sulfonate derivatives like 4,7-diphenyl-1,10-phenanthroline (B7770734) disulfonic acid disodium (B8443419) salt are known to be water-soluble. mdpi.com

Table of Mentioned Compounds

| Compound Name |

| This compound |

| o-Phenylenediamine |

| 1,10-phenanthroline-2-carboxylic acid |

| 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) |

| 9-Methyl-1,10-phenanthroline-2-carboxylic acid |

| 4,7-Diphenyl-1,10-phenanthroline disulfonic acid disodium salt |

| Sodium chlorite |

| Arsenic pentoxide |

| meta-Nitrobenzenesulfonic acid |

| Hydrochloric acid |

| 2,4-Dihydroxybenzaldehyde |

| Fe³⁺ |

Advanced Coordination Chemistry of 2 Methyl 1,10 Phenanthroline

Ligand Characteristics and Chelation Properties

The presence of the methyl group adjacent to one of the nitrogen donor atoms is a defining feature of 2-methyl-1,10-phenanthroline, profoundly influencing its behavior in complex formation.

Like its parent compound, this compound primarily functions as a bidentate ligand in coordination chemistry. It utilizes its two nitrogen atoms, one from each heterocyclic ring, to coordinate with a central metal ion. This chelation results in the formation of a stable five-membered ring, a common and favorable arrangement in coordination complexes. The ability to form these stable chelate structures is a key reason for its extensive use as a ligand in the study of metal complexes.

The methyl substituent at the 2-position introduces significant steric bulk near one of the nitrogen donor atoms. This steric hindrance is a critical factor that alters the ligand's interaction with metal ions, affecting coordination geometry, complex stability, and the types of complexes formed. rsc.org While electronically the methyl group is electron-donating, making the ligand a stronger base than the unsubstituted 1,10-phenanthroline (B135089), the steric effects often dominate its coordination behavior. rsc.org

The impact of steric hindrance is particularly well-documented in the case of iron(II) complexes. Although this compound is a stronger base (pKa = 5.42) than 1,10-phenanthroline (pKa = 4.96), it forms significantly weaker complexes with Fe(II) ions. rsc.org This is a direct consequence of the steric clash between the methyl group and other ligands or even other molecules of this compound in the coordination sphere.

For instance, while 1,10-phenanthroline readily forms a stable, intensely red tris-complex, [Fe(phen)₃]²⁺, attempts to form the analogous tris-complex with this compound are hindered. rsc.org The steric crowding makes it difficult for three of the bulkier ligands to pack around the iron center. Consequently, solutions of Fe(II) and this compound are only faintly yellow and are dominated by the bis-complex, [Fe(mephen)₂X₂]. rsc.orgcapes.gov.br

A series of these high-spin bis-ligand iron(II) complexes, with the general formula Fe(mephen)₂X₂ (where X = Cl, Br, NCS, N₃), have been synthesized and characterized. capes.gov.br These complexes are typically non-electrolytes and exhibit a high-spin (⁵T₂) ground state, as detailed in the table below. capes.gov.br The electronic spectra for these complexes show the ⁵T₂ → ⁵E transition at around 10,000 cm⁻¹. capes.gov.br

| Complex (X) | Magnetic Moment, µeff (B.M.) | Mössbauer Isomer Shift, δis (mm s⁻¹) | Mössbauer Quadrupole Splitting, ΔEQ (mm s⁻¹) |

|---|---|---|---|

| Cl | 5.42 | 1.08 | 2.58 |

| Br | 5.35 | 1.06 | 2.41 |

| NCS | 5.09 | 1.00 | 1.84 |

| N₃ | 5.16 | 1.02 | 2.05 |

The steric hindrance effect is magnified with the addition of a second methyl group. In 2,9-dimethyl-1,10-phenanthroline (neocuproine), both nitrogen atoms are flanked by bulky methyl groups. This severe steric hindrance completely prevents the formation of a tris-complex with Fe(II) and even makes the formation of bis-complexes challenging. rsc.orgwikipedia.org In fact, 2,9-dimethyl-1,10-phenanthroline is known for its inability to form stable complexes with Fe(II) at all, a property that makes it a selective reagent for copper(I). rsc.org

In contrast, this compound occupies an intermediate position. It has less steric hindrance than the 2,9-dimethyl analog, allowing it to form bis-complexes with Fe(II) and providing flexibility for binding to various metal ions. capes.gov.br However, its single methyl group is sufficient to destabilize the tris-Fe(II) complex that is so characteristic of the unsubstituted phenanthroline. rsc.org This graduated steric effect, from the unsubstituted to the mono- and di-substituted ligands, allows for fine-tuning of the coordination environment around a metal center.

Influence of the 2-Methyl Group on Metal-Binding Affinity and Stereochemistry

Steric Hindrance Effects on Coordination Geometry (e.g., Iron(II) Complexes)

Formation and Characterization of Metal Complexes

The unique steric and electronic profile of this compound allows for the synthesis of a variety of metal complexes with interesting structural and physicochemical properties.

The coordination chemistry of this compound (mephen) with copper(II) is particularly diverse. Depending on the stoichiometry of the reactants and the counter-ions present, mono-, bis-, and even tris-ligand complexes can be formed. publish.csiro.au

When solutions of this compound react with an excess of copper(II) salts in organic solvents, mono-ligand complexes with the general formula Cu(mephen)X₂ (where X = NO₃, Cl, Br, I) are typically isolated. These compounds behave as non-electrolytes in nitrobenzene (B124822), indicating that the anions are coordinated to the copper ion. publish.csiro.au

If an excess of the ligand is used, bis-complexes such as Cu(mephen)₂Cl₂,·6H₂O and Cu(mephen)₂(NO₃)₂,·H₂O are formed. publish.csiro.au Other hydrated forms, like Cu(mephen)₂XClO₄ (where X = Cl, NO₃), have also been synthesized. These bis-complexes behave as 1:1 electrolytes, suggesting that one of the anions is displaced by the second ligand molecule and is no longer directly bonded to the copper ion. In these five-coordinate complexes, the donor nitrogen atoms adopt a flattened tetrahedral arrangement. publish.csiro.au

Reacting hydrated copper(II) perchlorate (B79767) with the ligand in a 1:2 ratio yields Cu(mephen)₂(ClO₄)₂,·2H₂O, which is a 2:1 electrolyte, indicating that both perchlorate ions are outside the coordination sphere. publish.csiro.au Perhaps most notably, the addition of sodium perchlorate to a water solution containing copper nitrate (B79036) and the ligand in a 1:3.5 ratio precipitates the complex Cu(mephen)₃(ClO₄)₂, a tris-complex that was previously thought not to exist due to steric hindrance. publish.csiro.au

| Stoichiometry (Cu:mephen) | Anion (X) | Resulting Complex Formula | Electrolyte Type (in Nitrobenzene) | Coordination Environment |

|---|---|---|---|---|

| 1:1 (Excess Cu²⁺) | NO₃, Cl, Br, I | Cu(mephen)X₂ | Non-electrolyte | Four-coordinate (or higher if solvent coordinates) |

| 1:2 (Excess mephen) | Cl, NO₃ | Cu(mephen)₂X₂·nH₂O | 1:1 electrolyte | Five-coordinate, flattened tetrahedral N₄ arrangement |

| 1:2 (Excess mephen) | ClO₄ | Cu(mephen)₂(ClO₄)₂·2H₂O | 2:1 electrolyte | Four-coordinate, square planar or tetrahedral N₄ |

| 1:3.5 | NO₃/ClO₄ | Cu(mephen)₃(ClO₄)₂ | 2:1 electrolyte | Six-coordinate, distorted octahedral N₆ |

Copper Complexes of this compound

Synthesis and X-ray Structural Analysis of Cu(I) and Cu(II) Complexes

The synthesis of copper complexes with this compound and its derivatives often involves the reaction of a copper(I) or copper(II) salt with the ligand in a suitable solvent. For instance, the reaction of equimolar amounts of Cu(CF₃SO₃)₂ or [Cu(CH₃CN)₄]CF₃SO₃ with 2-methyl-9-(3,5-dimethylpyrazolylmethyl)-1,10-phenanthroline yields the corresponding Cu(II) and Cu(I) complexes, respectively. nih.gov Similarly, direct coordination in polar solvents like ethanol (B145695) or methanol (B129727) by reacting copper(II) salts such as CuCl₂·2H₂O with 2,9-dimethyl-1,10-phenanthroline (a related ligand) at room temperature leads to the formation of crystalline products.

X-ray crystallography reveals distinct coordination geometries for Cu(I) and Cu(II) complexes, reflecting the different electronic preferences of the metal centers. In a Cu(II) complex with a non-symmetrical this compound derivative, the copper center adopts a trigonal bipyramidal geometry in the solid state. nih.gov In contrast, the corresponding Cu(I) complex forms a dicationic dimer where the ligand bridges two copper ions. nih.gov Within this dimer, the two Cu(I) centers exhibit different coordination environments: one is trigonal planar, while the other is distorted tetrahedral due to the coordination of an additional solvent molecule (acetonitrile). nih.gov For a Cu(II) complex with 1,10-phenanthroline and β²-methylalaninate, the geometry is described as a five-coordinated square-based pyramid, with the phenanthroline and amino acid derivative forming the base and a water molecule at the apex. mdpi.com

Table 1: Selected Crystallographic Data for Copper Complexes with this compound Derivatives

| Complex | Metal Oxidation State | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| Cu(II)(L¹)₂ | Cu(II) | Trigonal Bipyramidal | Mononuclear complex. nih.gov |

| Cu(I)₂(L¹)₂(CH₃CN)₂ | Cu(I) | Trigonal Planar & Distorted Tetrahedral | Dimeric structure with bridging ligands; one Cu(I) is three-coordinate, the other is four-coordinate. nih.gov |

| [Cu(H₂O)(phen)(β²-methylalaninate)]NO₃·2H₂O | Cu(II) | Square-Based Pyramidal | Five-coordinate with a water molecule in the apical position. mdpi.com |

| [Cu(cdoa)(phen)₂]·8.8H₂O | Cu(II) | Trigonal Bipyramidal | The metal is coordinated to four nitrogen atoms from two phenanthroline ligands and one oxygen from the dicarboxylate ligand. maynoothuniversity.ie |

L¹ = 2-methyl-9-(3,5-dimethylpyrazolylmethyl)-1,10-phenanthroline

Redox Processes of Copper Complexes

The redox behavior of copper complexes with this compound derivatives is a key aspect of their chemistry, often studied by cyclic voltammetry. These complexes can undergo reversible or irreversible electron transfer processes, corresponding to the Cu(II)/Cu(I) redox couple.

A Cu(II) complex with a non-symmetrical this compound ligand, [Cu(II)(L¹)], exhibits a reversible redox process at -0.34 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple in acetonitrile (B52724), which is attributed to the Cu²⁺/Cu⁺ couple. nih.gov In contrast, the dimeric Cu(I) complex, [Cu(I)₂(L¹)₂], is resistant to oxidation on the cyclic voltammetry timescale. nih.gov However, over a period of minutes, the Cu(I) complex does oxidize to the Cu(II) species in the presence of dioxygen. nih.gov

The electrochemical properties are influenced by the ligand structure. For instance, in a series of copper(I) complexes with functionalized pyrazino[2,3-f]-1,10-phenanthroline ligands, irreversible redox processes are observed. uchile.cl The potential of the Cu(II)/Cu(I) couple for [Cu(I)(ppl)₂]⁺ and [Cu(I)(ppl(Me)₂)₂]⁺ (where ppl is pyrazino[2,3-f]-1,10-phenanthroline) are 0.03 V and 0.4 V respectively, indicating that the Cu(I) state is less stable in these complexes compared to [Cu(I)(phen)₂]⁺ (0.04 V). uchile.cl This is attributed to structural effects that favor a Cu(II)-like geometry in the ground state. uchile.cl

The oxidation of dimeric Cu(I) species can lead to precipitation, while subsequent reduction can strip the deposited layer, as observed through cyclic voltammetry and electrochemical quartz crystal microbalance (EQCM) measurements. cmu.edu For coordination polymers of copper with phenanthroline-based bridging ligands, the electrooxidation of the copper centers can induce changes in coordination that are fully reversible upon reduction. cmu.edu

Iron Complexes with this compound

The steric hindrance introduced by the methyl group in this compound has a pronounced effect on the coordination chemistry of iron. While 1,10-phenanthroline readily forms a stable, low-spin tris-complex with iron(II), the corresponding solutions with this compound are only faintly yellow and contain predominantly the bis-complex. researchgate.net This is due to the steric clash between the methyl groups of the three ligands that would be present in a tris-complex.

A series of bis(this compound)iron(II) complexes with the general formula Fe(mephen)₂X₂ (where X = Cl, Br, NCS, N₃, and malonate) have been synthesized. capes.gov.br These complexes are essentially non-electrolytes in nitromethane (B149229) and acetonitrile and possess a high-spin (⁵T₂) ground state. capes.gov.br Their magnetic moments at 294 K range from 5.09 to 5.42 Bohr magnetons (BM). capes.gov.br In contrast, the complex Fe(mephen)₂(CN)₂ has a low-spin (¹A₁) ground state with a magnetic moment of 1.02 BM at 294 K. capes.gov.br This suggests that the crossover between the high-spin and low-spin states in the Fe(mephen)₂X₂ series is located precisely at the position of the this compound ligand in the spectrochemical series. capes.gov.br

Iron(III) complexes with phenanthroline-based ligands have also been synthesized and studied to evaluate their relative stability. nih.gov The synthesis typically involves combining the phenanthroline ligand with FeCl₃ in a 1:1 molar ratio in acidic solution, resulting in the formation of [RphenH][FeCl₄] complexes, where RphenH⁺ is the protonated ligand cation. nih.gov

Spin Crossover Phenomena in Tris(this compound)iron(II) Complexes

The tris(this compound)iron(II) ion, [Fe(mephen)₃]²⁺, is a classic example of a complex that exhibits a temperature-dependent spin crossover (SCO) phenomenon. acs.orgresearchgate.net This involves a transition between a high-spin (HS, S=2) state and a low-spin (LS, S=0) state. mdpi.com The magnetic properties of salts containing this cation, such as [Fe(mephen)₃]X₂ (where X is an anion like perchlorate), have been studied to understand this transition. researchgate.net The steric hindrance from the methyl groups plays a crucial role in destabilizing the low-spin state, making the spin transition observable. rsc.org In contrast to the unsubstituted phenanthroline complex which is strongly low-spin, the 2-methyl derivative allows for the population of the high-spin state at accessible temperatures. The nature of the anion and the crystal packing can also influence the temperature and cooperativity of the spin transition. tandfonline.com

In a related system, the complex Fe(Hmphenbi)₂₂ (where Hmphenbi is 2-(1H-benzoimidazol-2-yl)-9-methyl-1,10-phenanthroline), the steric hindrance from the methyl group stabilizes the high-spin state of the Fe(II) ion at all temperatures. rsc.org However, upon deprotonation of the ligand to form the neutral complex [Fe(mphenbi)₂], a complete two-step spin crossover is observed at ambient pressure. rsc.org This highlights the subtle interplay of steric and electronic effects in controlling the spin state of these iron complexes.

Table 2: Magnetic Properties of Selected Iron(II) Complexes with this compound

| Complex | Ground State | Magnetic Moment (μeff) at 294 K (BM) | Spin Crossover Behavior |

|---|---|---|---|

| Fe(mephen)₂Cl₂ | High-Spin (⁵T₂) | 5.09 - 5.42 capes.gov.br | No SCO observed. capes.gov.br |

| Fe(mephen)₂(NCS)₂ | High-Spin (⁵T₂) | 5.09 - 5.42 capes.gov.br | No SCO observed. capes.gov.br |

| Fe(mephen)₂(CN)₂ | Low-Spin (¹A₁) | 1.02 capes.gov.br | No SCO observed. capes.gov.br |

| Fe(mephen)₃₂ | Spin Crossover | Temperature-dependent | Exhibits a high-spin to low-spin transition upon cooling. acs.org |

| Fe(Hmphenbi)₂₂ | High-Spin | Not specified | Stabilized in high-spin state. rsc.org |

| [Fe(mphenbi)₂] | Spin Crossover | Not specified | Shows a two-step spin crossover. rsc.org |

Platinum(II) Complexes Incorporating this compound

Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been synthesized and their biological activity investigated. nih.gov These square planar complexes often show that the degree and position of methylation on the phenanthroline ring significantly impact their properties. nih.gov For instance, a study on a series of [Pt(en)(methyl-phen)]Cl₂ complexes (where 'en' is ethylenediamine) found that 5-methyl and 5,6-dimethyl derivatives exhibited greater cytotoxicity than the unsubstituted phenanthroline complex, while others were less active. nih.gov

The coordination of this compound and its derivatives to platinum(II) can also influence the resulting complex's geometry and reactivity. X-ray crystal structures of dimesitylplatinum(II) complexes with symmetrically substituted dimethyl-1,10-phenanthrolines have been determined to probe the steric interactions between the methyl groups and the other ligands. rsc.org In an unusual case, a platinum(II) complex with 5,6-dimethyl-1,10-phenanthroline (B1329572) was found to coordinate in a monodentate fashion, which is atypical for this bidentate ligand. iucr.org This was the result of a reaction where one of the Pt-N bonds was displaced. iucr.org

The interaction of these platinum(II) complexes with DNA has been studied using techniques like viscometry, linear dichroism, and NMR spectroscopy, which indicate an intercalative mode of binding. nih.gov

Other Transition Metal Complexes (e.g., Rhenium, Lanthanum, Zinc, Bismuth)

This compound and its derivatives form stable complexes with a wide range of other transition metals.

Rhenium: Rhenium(I) tricarbonyl complexes with 1,10-phenanthroline derivatives have been synthesized and studied for their potential applications, including as anticancer agents and in photophysics. nih.govresearchgate.net The electronic properties of the phenanthroline ligand, modified by substituents like methyl groups, can tune the photophysical and electrochemical properties of the rhenium complexes. researchgate.netresearchgate.net These complexes are generally kinetically inert, which is a desirable property for therapeutic applications. nih.gov Novel reactions have also been described involving nucleophilic additions on the phenanthroline ligands in rhenium tricarbonyl complexes. csic.es

Lanthanum: Lanthanum(III) complexes with ligands containing 2-methylene-1,10-phenanthroline units have been synthesized and characterized. researchgate.net These complexes have shown promising in vitro cytotoxic activity against various cancer cell lines. researchgate.net DNA-binding studies suggest that these lanthanum complexes interact with DNA through both intercalation and other binding modes. researchgate.netnih.gov Lanthanide complexes with 4,7-dimethyl-1,10-phenanthroline (B1295015) have also been structurally characterized, revealing dinuclear cluster structures. nih.gov

Zinc: Zinc(II) complexes with 1,10-phenanthroline and its methyl derivatives have been prepared and characterized. mdpi.comacs.org A zinc complex with 1,10-phenanthroline and 3-methyl-picolinic acid has been structurally characterized as having a distorted octahedral geometry. nih.gov These zinc complexes have been investigated for their catalytic activity in reactions like the ring-opening polymerization of lactide and for their effects on nucleic acid synthesis. mdpi.comnih.gov

Bismuth: Bismuth(III) can form complexes with 1,10-phenanthroline. For example, adducts of Bi(S₂CNR₂)₃ with 1,10-phenanthroline have been prepared. researchgate.net The reaction of BiMeBr₂ with 1,10-phenanthroline can yield yellow crystals of [BiMeBr₂(1,10-phen)]. soton.ac.uk Bismuth(III) salicylate (B1505791) has been shown to react with 1,10-phenanthroline to form dimeric complexes. academie-sciences.fr Additionally, bismuth halide-based coordination complexes with phenanthroline derivatives have been designed to extend their light absorption into the visible region. acs.org

Stability of Metal Complexes of this compound

The stability of metal complexes formed with this compound is a critical factor in their application. While this compound is a stronger base than its unsubstituted counterpart, it forms weaker complexes with certain metal ions, such as iron(II). researchgate.net This is a direct consequence of the steric hindrance caused by the methyl group, which prevents the close approach of the ligand to the metal center required for optimal bond formation, particularly in tris-complexes. researchgate.net

The stability constants for the formation of complexes between this compound and various metal ions have been determined. For iron(II), the stepwise stability constants (log K₁, log K₂, log K₃) are significantly lower than those for 1,10-phenanthroline. researchgate.net This steric effect is so pronounced that 2,9-dimethyl-1,10-phenanthroline, with methyl groups flanking both nitrogen donors, does not form a tris-complex with Fe(II) at all. researchgate.net

Spectroscopic and Structural Elucidation of 2 Methyl 1,10 Phenanthroline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 2-Methyl-1,10-phenanthroline in solution.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to its aromatic protons and the methyl group. The chemical shifts of the phenanthroline ring protons are typically observed in the downfield region, generally between 7.5 and 9.5 ppm, which is characteristic of aromatic compounds. researchgate.net The methyl protons appear as a singlet in the upfield region.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. spectrabase.comnih.gov The carbon atoms of the phenanthroline ring resonate in the aromatic region of the spectrum.

Upon coordination to a metal ion, significant changes in the chemical shifts of the ligand's protons and carbons are observed. researchgate.net The coordination of the nitrogen atoms to a metal center leads to a deshielding effect, causing the signals of the nearby protons to shift downfield. researchgate.net The magnitude of this shift is influenced by the nature of the metal ion and the solvent. researchgate.net

Detailed ¹H NMR data for a related compound, 2,9-dimethyl-1,10-phenanthroline-1-N-oxide, shows a singlet for the methyl group at the 2-position at 2.69 ppm and the methyl group at the 9-position at 2.86 ppm in CDCl₃. mdpi.com The aromatic protons resonate at various downfield shifts. mdpi.com For the ¹³C NMR of the same compound, the methyl carbons appear at 18.5 ppm and 25.0 ppm. mdpi.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 2,9-dimethyl-1,10-phenanthroline-1-N-oxide in CDCl₃

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ (at C9) | 2.86 (s, 3H) | 18.5 |

| -CH₃ (at C2) | 2.69 (s, 3H) | 25.0 |

| Aromatic H | 7.42-8.02 | 122.4-157.7 |

Note: 's' denotes a singlet. Data is for a related dimethylated and N-oxide derivative and serves as an illustrative example of the typical chemical shift ranges. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound and its complexes. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for these analyses. For the free ligand, the protonated molecular ion [M+H]⁺ is typically observed. For instance, ESI-MS of this compound shows the [M+H]⁺ ion at an m/z of 195.1.

In the analysis of its metal complexes, mass spectrometry can confirm the composition and stoichiometry. For example, the ESI mass spectrum of an iron(III) complex with 2,9-dimethyl-1,10-phenanthroline identified the protonated ligand (methylphenH)⁺ at m/z = 209 in the positive ion mode and the (FeCl₄)⁻ counter-ion at m/z = 198 in the negative ion mode. scirp.org LIFDI mass spectrometry of the same complex revealed the [(methylphen)FeCl₂]⁺ molecular ion at m/z = 334. scirp.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups and probing the coordination environment of this compound. The IR spectrum of the free ligand exhibits characteristic bands corresponding to C-H, C=C, and C=N stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed around 3050 cm⁻¹. scirp.org The C=C and C=N stretching vibrations of the phenanthroline ring appear in the 1400-1650 cm⁻¹ region. rsc.org

Upon complexation with a metal ion, shifts in the vibrational frequencies of the phenanthroline ring are observed, confirming the coordination of the nitrogen atoms to the metal center. rsc.org Specifically, the bands associated with the C=C and C=N stretching vibrations often shift to different wavenumbers. rsc.org Furthermore, new bands may appear in the far-IR region, which are attributed to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. rsc.org For example, in ruthenium(II) complexes, new weak bands appearing between 452-531 cm⁻¹ are assigned to ν(Ru-N) vibrations. rsc.org

Interactive Data Table: Selected IR Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Vibrational Mode | Free Ligand (approx.) | Metal Complex (approx.) |

| Aromatic C-H stretch | ~3050 | ~3050 |

| C=C and C=N stretch | 1400-1650 | Shifted upon coordination |

| M-N stretch | N/A | 450-550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within this compound and its complexes. The free ligand exhibits intense absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic phenanthroline ring system. A characteristic absorption maximum (λ_max) is observed at approximately 265 nm.

X-ray Crystallography of this compound Complexes

For example, the crystal structure of tris(this compound)iron(II) has been determined by X-ray diffraction. capes.gov.br In another study, the crystal structure of acetonitrilebis(this compound)copper(II) tetrafluoridoborate revealed a five-coordinate copper(II) atom with twofold rotational symmetry. researchgate.net The methyl groups of the phenanthroline ligands are positioned near the nitrogen atom of the acetonitrile (B52724) ligand, suggesting steric interactions. researchgate.net Such structural details are crucial for understanding the reactivity and properties of these complexes.

Circular Dichroism (CD) and Induced Circular Dichroism (ICD) Spectroscopy in DNA Binding Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying the interactions of chiral molecules with DNA. While this compound itself is achiral, its metal complexes can be chiral, and their interaction with the chiral DNA double helix can be monitored by CD spectroscopy.

Induced circular dichroism (ICD) is observed when an achiral molecule binds to a chiral macromolecule like DNA, resulting in a CD signal for the achiral species. In the context of DNA binding studies of platinum(II) complexes containing methylated 1,10-phenanthrolines, both CD and ICD have been utilized. rsc.org These studies have shown that increasing the methyl substitution on the phenanthroline ligand can enhance the selectivity for G-quadruplex DNA over double-stranded DNA. nih.gov The changes in the CD spectrum of DNA upon binding of the metal complex, as well as the appearance of an ICD signal, provide evidence for the binding mode, which can include intercalation. rsc.org

Density Functional Theory (DFT) Studies on Electronic Transitions and Spectral Features

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for elucidating the electronic structure, transitions, and spectral properties of this compound and its coordination complexes. These computational methods provide deep insights into the nature of frontier molecular orbitals (FMOs), predict electronic absorption spectra, and help assign experimental spectral bands to specific electronic transitions, complementing and rationalizing experimental findings.

The introduction of a methyl group at the 2-position of the 1,10-phenanthroline (B135089) scaffold alters the electronic and steric characteristics of the ligand. The electron-donating nature of the methyl group can enhance the basicity of the nitrogen atoms, potentially strengthening metal-ligand bonds. Furthermore, the steric hindrance introduced by the methyl group can significantly influence the coordination geometry of metal complexes, which in turn affects their electronic and photophysical properties. researchgate.net

DFT calculations on various phenanthroline-based systems reveal that the key electronic transitions observed in their UV-visible spectra are typically associated with π-π* and n-π* transitions. mdpi.com In the free ligand, these transitions are localized on the aromatic ring system. Upon coordination to a metal center, new, often intense, charge-transfer bands can appear. These are commonly metal-to-ligand charge transfer (MLCT) bands, which are crucial to the photophysical and photochemical behavior of many such complexes.

DFT Analysis of Metal Complexes

Detailed DFT and TD-DFT studies have been conducted on various metal complexes incorporating methylated phenanthroline ligands, particularly the sterically hindered 2,9-dimethyl-1,10-phenanthroline.

A study on Rhenium(I) tricarbonyl complexes with ligands including 2,9-dimethyl-1,10-phenanthroline found that TD-DFT calculations could predict the singlet excited states with a deviation of 700 cm⁻¹ or less from the experimental absorption maxima. rsc.org This level of accuracy aids significantly in the assignment of the observed metal-to-ligand-to-ligand charge transfer (MLLCT) absorption bands. rsc.org For a series of these complexes, the reversible reduction potentials were shown to be linearly dependent on the LUMO energies calculated by DFT. rsc.org

For a copper(I) complex with 2,9-dimethyl-1,10-phenanthroline, [Cu(dmp)₂]⁺, DFT methods were used to investigate its structure, force field, and excited electronic states. aip.org TD-DFT calculations successfully identified the ¹B₂ state, which has metal-to-ligand charge transfer (MLCT) character, as being responsible for the visible absorption band around 470 nm. aip.org The calculations also explained the observed photoluminescence, with a calculated maximum at 759 nm being in good agreement with the experimental value of approximately 730 nm. aip.org

In the case of iridium(III) complexes containing modified 2,9-dimethyl-1,10-phenanthroline ligands, TD-DFT computations on the ground state geometry have been used to reveal the nature of the lowest-energy electronic transitions. researchgate.net These calculations provide a detailed breakdown of the transitions, including their energy, oscillator strength, and the primary orbitals involved. An example of such data for an iridium complex with a 2,9-dimethyl-4,7-bis(pentyloxy)-1,10-phenanthroline ligand is shown in the table below. researchgate.net The calculations indicate that the lowest energy transitions are a mix of MLCT and ligand-to-ligand charge transfer (LLCT) character.

Table 1: Lowest-Energy Electronic Transitions for [Ir(ptpy)₂(Lphen)]PF₆ (Lphen = 2,9-dimethyl-4,7-bis(pentyloxy)-1,10-phenanthroline) from TD-DFT Calculations. researchgate.net

(Data derived from computational studies on a related phenanthroline derivative)

| Transition | Energy (eV) | Energy (nm) | Oscillator Strength (f) | Major Contribution (%) | Assignment |

|---|---|---|---|---|---|

| S₀ → S₁ | 2.50 | 495 | 0.0000 | HOMO → LUMO (99%) | MLCT/LLCT |

| S₀ → S₂ | 2.62 | 473 | 0.0000 | HOMO-1 → LUMO (99%) | MLCT/LLCT |

| S₀ → S₃ | 2.89 | 429 | 0.0461 | HOMO → LUMO+1 (96%) | MLCT/LLCT |

| S₀ → S₄ | 2.93 | 423 | 0.0001 | HOMO-2 → LUMO (98%) | LC (ptpy) |

| S₀ → S₅ | 3.02 | 411 | 0.0381 | HOMO-1 → LUMO+1 (96%) | MLCT/LLCT |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; MLCT: Metal-to-Ligand Charge Transfer; LLCT: Ligand-to-Ligand Charge Transfer; LC: Ligand Centered.

Similarly, quantum chemical calculations using DFT can predict the existence and relative stability of different conformers of phenanthroline derivatives, which exhibit varied electronic distributions, dipole moments, and steric interactions, all of which lead to differences in their photophysical behavior. nih.govresearchgate.net For instance, calculations on styryl derivatives of 1,10-phenanthroline have determined the HOMO-LUMO gaps for various rotamers, indicating how subtle structural changes can influence the electronic properties. nih.gov

Biological and Medicinal Applications of 2 Methyl 1,10 Phenanthroline Derivatives

DNA Interaction Mechanisms

The planar structure of phenanthroline derivatives is a key feature that allows them to interact with DNA, a primary target for many anticancer and antimicrobial agents.

The flat aromatic structure of 1,10-phenanthroline (B135089) derivatives enables them to insert between the base pairs of DNA, a process known as intercalation. mdpi.comchim.it This interaction can disrupt the normal function of DNA. The binding affinity of these compounds to DNA is a crucial factor in their biological activity. Studies on various phenanthroline derivatives have shown that their ability to bind to DNA can be influenced by the type and position of substituents on the phenanthroline ring. mdpi.com For instance, the presence of methyl groups can affect the binding affinity, with some methylated derivatives showing strong interactions with DNA. researchgate.net

Metal complexes of phenanthroline derivatives often exhibit enhanced DNA binding affinities. For example, copper(II) complexes of methylated phenanthrolines have been shown to bind to DNA, with the binding efficiency influenced by the hydrophobicity of the methyl-substituted ligands. tandfonline.com Research on ruthenium(II) complexes containing 2,9-dimethyl-1,10-phenanthroline indicated that steric hindrance from the methyl groups could decrease the binding affinity compared to less bulky ligands. researchgate.net

| Compound/Complex | DNA Binding Affinity (Kapp / M⁻¹) | Binding Mode |

| [Ag(phendione)₂]ClO₄ | 2.79 × 10⁵ | Minor groove binding |

| Cu(phendione)₃₂·4H₂O | 2.55 × 10⁶ | Minor groove binding |

| [Cu(ph)(1,10-phen)]·0.2H₂O | 1.2 × 10⁵ | Semi-intercalation or minor groove |

| [Cu(ph)(2,2'-bipy)]·0.2H₂O | 1.1 × 10⁵ | Semi-intercalation or minor groove |

Table based on data from competitive quenching assays and other DNA binding studies. nih.gov

By binding to DNA, 2-methyl-1,10-phenanthroline and its derivatives can interfere with essential cellular processes such as DNA replication and transcription. This disruption is a key mechanism behind their observed cytotoxic and antimicrobial effects. The interaction can lead to changes in the DNA structure, which can inhibit the function of enzymes that interact with DNA, ultimately leading to cell death. chim.it

The formation of metal complexes with phenanthroline derivatives can further enhance their ability to disrupt cellular functions. These complexes can act as "chemical nucleases," cleaving DNA and causing cellular damage. chim.it

Certain metal complexes of phenanthroline derivatives are capable of cleaving DNA, a property that is highly relevant to their potential as anticancer agents. This cleavage can occur through oxidative or hydrolytic mechanisms. chim.it Copper complexes of phenanthroline, for example, are well-known for their DNA cleavage activity, which is often enhanced in the presence of a reducing agent. chim.it

Studies have shown that imidazo-phenanthroline derivatives can effectively cleave supercoiled plasmid DNA, likely due to their planar nature which facilitates binding to the DNA helix. nih.gov Similarly, new binary copper(II) complexes with methylated phenanthrolines have demonstrated the ability to cleave pUC19 plasmid DNA, with their activity being significantly enhanced in the presence of an activator like hydrogen peroxide. tandfonline.com The linkage of a phenanthroline derivative to a DNA-binding polyamide can target the cleavage activity to specific DNA sequences. nih.gov

Disruption of Cellular Processes through DNA Binding

Cytotoxicity and Antitumor Activities

The ability of this compound derivatives to interact with and damage DNA translates to significant cytotoxic effects against various cancer cell lines.

Numerous studies have demonstrated the in vitro cytotoxicity of this compound and its derivatives against a range of cancer cell lines. For example, this compound itself has shown an IC₅₀ value of 15 µM against L1210 murine leukemia cells. Platinum(II) complexes incorporating methylated phenanthroline ligands have displayed significant cytotoxicity, in some cases being up to 100-fold more active than the established anticancer drug cisplatin. researchgate.net

Derivatives of 1,10-phenanthroline have also been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, showing dose-dependent cytotoxic effects. tpcj.orgnih.gov For instance, certain (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide derivatives exhibited IC₅₀ values of 27.60 µM on HeLa cells and 9.44 µM on MCF-7 cells. tpcj.org Similarly, thiosemicarbazone-based derivatives of 1,10-phenanthroline have shown moderate cytotoxic properties against HeLa and MCF-7 cells. mdpi.com

| Compound/Complex | Cell Line | IC₅₀ (µM) |

| This compound | L1210 | 15 |

| [Pt(5-Mephen)(SS-DACH)]²⁺ | A-427 | Up to 100-fold > cisplatin |

| (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide | HeLa | 27.60 ± 2.76 |

| (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide | MCF-7 | 9.44 ± 2.17 |

| 1,10-phenanthroline thiosemicarbazone derivative (salt) | HeLa | 30-80 |

| 1,10-phenanthroline thiosemicarbazone derivative (salt) | MCF-7 | 30-80 |

Table compiled from various in vitro cytotoxicity studies. researchgate.nettpcj.orgmdpi.com

The position and number of methyl groups on the phenanthroline ring play a crucial role in determining the anticancer activity of these compounds. This structure-activity relationship (SAR) has been a subject of significant research. It has been observed that methylation of the heterocyclic ligand influences biological activity. researchgate.net

For instance, in a series of platinum(II) complexes, those with methylated phenanthroline ligands, such as 5-methyl-1,10-phenanthroline (B1217081) (5-Mephen) and 5,6-dimethyl-1,10-phenanthroline (B1329572) (5,6-Me₂phen), demonstrated greater anticancer potential compared to the non-methylated phenanthroline complex. researchgate.net This trend suggests that the electron-donating methyl groups can enhance the cytotoxic effects. However, steric factors can also come into play, as bulky substituents may hinder effective DNA interaction. researchgate.net

Studies on copper(II) complexes with various methyl-substituted phenanthrolines revealed that the cytotoxicity was related to the hydrophobicity conferred by the methyl groups. tandfonline.com The anticancer activity of 2,9-di-sec-butyl-1,10-phenanthroline (B1254918) derivatives has also been highlighted, showing synergistic action with cisplatin. tpcj.org These findings underscore the importance of the substitution pattern on the phenanthroline scaffold for designing more potent and selective anticancer agents.

Role of Metal Complexation in Modulating Toxicity and Efficacy

The coordination of 1,10-phenanthroline derivatives with metal ions is a critical strategy for modulating their biological activity. tpcj.orgtandfonline.com While the 1,10-nitrogen arrangement can lead to non-specific inhibition of metalloproteins and subsequent toxicity, forming complexes with transition metals can mitigate this toxicity. tpcj.org This is because the nitrogen atoms, which are responsible for both the therapeutic effects and the toxicity, become engaged in coordination bonds with the metal. tpcj.orgtandfonline.com

The lipophilicity of these compounds, which influences their ability to cross cell membranes, can also be modified through metal complexation. rsc.org Enhanced lipophilicity can lead to improved cellular uptake and, consequently, greater biological effect. rsc.org

Antimicrobial Properties

Derivatives of 1,10-phenanthroline have shown considerable promise as antimicrobial agents. tpcj.orgnih.gov Their activity can be significantly influenced by both structural modifications of the phenanthroline core and by coordination with various metal ions. nih.gov

Research has demonstrated the in vitro antibacterial action of 1,10-phenanthroline and its derivatives against a range of bacterial species, including both Gram-positive and Gram-negative strains. tandfonline.comresearchgate.nettudublin.ie Studies have specifically evaluated their efficacy against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumoniae. tandfonline.comresearchgate.netresearchgate.net

Metal complexes of 1,10-phenanthroline have shown significant antibacterial potential. tudublin.ienih.gov For example, copper(II), manganese(II), and silver(I) complexes with 1,10-phenanthroline have been tested against multidrug-resistant clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacterales like E. coli and K. pneumoniae. nih.gov

The nature of the substituent on the phenanthroline ring can also impact antibacterial activity. For instance, N-alkyl-1,10-phenanthrolinium bromide salts have been synthesized and found to be active against all four of the aforementioned bacterial strains. tandfonline.com

Interactive Table: Antimicrobial Activity of 1,10-Phenanthroline Derivatives

| Compound/Complex | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-alkyl-1,10-phenanthrolinium bromide salts | S. aureus, S. pyogenes, E. coli, K. pneumoniae | Active | tandfonline.com |

| Metal-phenanthroline complexes (Cu, Mn, Ag) | MRSA, VRE, Carbapenem-resistant Enterobacterales | Potent | nih.gov |

The primary antimicrobial mechanism of 1,10-phenanthroline and its derivatives is attributed to their ability to chelate metal ions that are essential for the function of various microbial metalloproteins. tpcj.orgtandfonline.comtudublin.ie By binding to these metal ions, the phenanthroline compounds inhibit the enzymes, disrupting vital cellular processes. tpcj.orgtandfonline.com

Another proposed mechanism of action is the interaction of these compounds with bacterial DNA. The planar structure of the phenanthroline ring allows it to intercalate between DNA base pairs, which can disrupt DNA replication and other cellular functions. tpcj.org Metal complexes of phenanthrolines, such as copper(II) complexes, can also induce DNA cleavage through the generation of reactive oxygen species. chim.it

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Eschercia coli, Klebsiella pneumoniae)

Antimalarial Activity of this compound Derivatives

Derivatives of 1,10-phenanthroline have emerged as a promising class of compounds with significant antimalarial properties. tpcj.org Research has shown that these compounds can be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. scispace.com

The antimalarial activity of these derivatives can be enhanced through chemical modifications. For example, N-alkylation and the formation of phenanthrolinium salts have been shown to optimize the antiplasmodial effects. scispace.com In vivo studies in mice infected with Plasmodium vinckei petteri have demonstrated the efficacy of these modified compounds. scispace.com

Specific derivatives, such as those that are conformational analogues of primaquine (B1584692), have also shown significant in vitro antiplasmodial activity. tpcj.org Compounds possessing a methoxy (B1213986) group, similar to primaquine, have been found to be more active than primaquine itself. scispace.com Furthermore, N-benzyl-1,10-phenanthroline derivatives have demonstrated potent antiplasmodial activity, with the benzyl (B1604629) group being identified as a key moiety for this effect. nih.govscite.ai

Interactive Table: Antimalarial Activity of 1,10-Phenanthroline Derivatives

| Derivative | Plasmodium Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Trisubstituted 1,10-phenanthrolines | P. falciparum (chloroquine-resistant and sensitive) | Mild to high in vitro activity; N-10 alkylation optimized activity. | scispace.com |

| N-benzyl-1,10-phenanthrolinium iodide | P. berghei | Most potent compound in a 4-day suppressive test. | nih.gov |

| 2-phenyl-1,10-phenanthroline derivatives | P. falciparum (chloroquine-resistant) | N-alkylation enhanced antimalarial activity. | researchgate.net |

Antiviral, Antitubercular, Antifungal, and Anti-inflammatory Potentials

Beyond their antibacterial and antimalarial properties, 1,10-phenanthroline derivatives have demonstrated a broad spectrum of other biological activities. tpcj.org

Antiviral Potential: Metal complexes of 1,10-phenanthroline have shown antiviral activity. researchgate.netmdpi.com For instance, platinum(II) complexes containing 1,10-phenanthroline or its derivative, 2,9-dimethyl-1,10-phenanthroline, alongside antiviral ligands like acyclovir, have maintained antiviral activity against Herpes Simplex Virus (HSV) and shown greater efficacy than the free antiviral drugs against Cytomegalovirus (CMV). researchgate.net Molecular docking studies have also suggested the potential of copper(II)-phenanthroline complexes as anti-SARS-CoV-2 and anti-HIV agents. tandfonline.com

Antitubercular Potential: Phenanthroline-based compounds have exhibited in vitro activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Some derivatives are thought to work by inhibiting essential bacterial enzymes. Nitro derivatives of 1,10-phenanthroline, in particular, have shown potent antitubercular activity. tpcj.orgjbiochemtech.com For example, 5-nitro-1,10-phenanthroline (B1664666) has a dual mechanism of action, being activated in a manner dependent on the F420 cofactor and also inducing autophagy in host macrophages to kill intracellular bacteria. nih.gov A hybrid compound derived from 1,10-phenanthroline-5,6-dione (B1662461) and methyl carbazate (B1233558) also showed promising anti-TB activity. bohrium.com

Antifungal Potential: Both 1,10-phenanthroline itself and its metal complexes have demonstrated significant antifungal activity against pathogenic yeasts like Candida albicans. nih.govresearchgate.net The mechanism of action is believed to involve damage to mitochondrial function and the uncoupling of respiration. nih.gov Metal complexes of 1,10-phenanthroline-5,6-dione with copper(II) and silver(I) have also shown potent antifungal activity against drug-resistant strains of Cryptococcus gattii and Cryptococcus neoformans. nih.gov

Anti-inflammatory Potential: Metal complexes of 1,10-phenanthroline have been investigated for their anti-inflammatory properties. rsc.org For example, cobalt(II) complexes with the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid and 1,10-phenanthroline have been synthesized and studied. rsc.org The coordination of the anti-inflammatory compound to the metal ion can enhance its activity, partly due to increased lipophilicity which improves passage through cell membranes. rsc.org Zinc(II) and nickel(II) adducts with N-alkyl-N-phenyldithiocarbamate and 4,7-diphenyl-1,10-phenanthroline (B7770734) have also exhibited good to moderate anti-inflammatory properties. researchgate.net

Therapeutic Potential of Uncomplexed this compound and its Salts

While much of the research has focused on metal complexes, uncomplexed 1,10-phenanthroline and its derivatives, including their salts, also possess significant therapeutic potential. tpcj.orgtandfonline.com The toxicity associated with the chelation of metalloenzymes by the parent molecule has been a concern, but strategies have been developed to mitigate this without resorting to metal complexation. tandfonline.com

One such strategy is the synthesis of N-alkyl-1,10-phenanthrolinium salts. tandfonline.com These salts retain the planar geometry of the phenanthroline ring, which is crucial for DNA intercalation, while potentially reducing toxicity. tandfonline.com These salts have demonstrated amphiphilic properties, which is advantageous for their application. tandfonline.com In vitro studies have confirmed their biological activity against both Gram-positive and Gram-negative bacteria. tandfonline.com Early research also compared the activities of hydrochloride and quaternary iodide salts of substituted 1,10-phenanthrolines, finding similar biological activities among them. tandfonline.com This suggests that the use of these salts could be a viable alternative to metal complexes for harnessing the therapeutic properties of the 1,10-phenanthroline scaffold. tandfonline.com

Catalytic Applications of 2 Methyl 1,10 Phenanthroline Based Systems

Role as a Ligand in Metal-Catalyzed Reactions

2-Methyl-1,10-phenanthroline functions as a bidentate ligand, readily forming stable chelate complexes with a wide array of metal ions. This chelating ability is fundamental to its utility in coordination chemistry and catalysis. The formation of these metal complexes often gives rise to interesting photophysical properties and significant catalytic activities. The methyl group at the 2-position introduces a degree of steric hindrance compared to the parent 1,10-phenanthroline (B135089), which can influence the coordination geometry and reactivity of the resulting metal complex. This steric effect allows for a degree of flexibility in binding to larger metal ions.

Complexes of this compound with various metals have been investigated for their catalytic prowess. For instance, copper(I) complexes exhibit luminescent properties, while iron(II) complexes have demonstrated catalytic activity in hydrosilylation reactions. The stability of these complexes is a key factor in their catalytic performance, with copper(II) and nickel(II) forming particularly stable complexes. The versatility of this compound as a ligand has led to its use in a variety of catalytic applications, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. mdpi.comchim.it

Hydrosilylation Catalysis with Iron(II) Complexes

Iron complexes incorporating 1,10-phenanthroline and its derivatives have emerged as efficient catalysts for the hydrosilylation of alkenes and alkynes. nih.govrsc.orgresearchgate.net Specifically, iron complexes with this compound have been noted for their catalytic activity in these reactions. Research groups have developed various iron complexes with phenanthroline ligands that effectively catalyze the addition of silanes to unsaturated bonds. nih.govresearchgate.net

The mechanism of iron-catalyzed hydrosilylation is a subject of detailed study, with findings suggesting the involvement of an Fe(0)–Fe(II) catalytic cycle. rsc.org The steric environment around the iron center, influenced by the substitution pattern on the phenanthroline ligand, plays a crucial role in determining the selectivity of the reaction. rsc.org For instance, the regioselectivity of alkyne hydrosilylation can be controlled by modifying the substituents at the 2 and 9 positions of the phenanthroline ligand. nih.govresearchgate.net In some cases, a crowded environment around the iron atom can lead to anti-Markovnikov selectivity by directing the hydride transfer from the silane (B1218182) to the less sterically hindered end of the substrate. rsc.org

Recent studies have also explored the dihydrosilylation of terminal alkynes using iron catalysts bearing 2,9-diaryl-1,10-phenanthroline ligands, which produce 1,1-disilylalkanes with high efficiency and regioselectivity. frontiersin.org The proposed mechanism involves the activation of a Fe(II) precatalyst to a low-valent iron species, which then enters the catalytic cycle. frontiersin.org

Oxidative Carbonylation for Alkyl Carbonate Synthesis with Copper Complexes

Copper complexes of 1,10-phenanthroline and its derivatives have been successfully employed as catalysts in the oxidative carbonylation of alcohols to produce alkyl carbonates. google.comresearchgate.net This process involves the reaction of an alcohol with carbon monoxide and oxygen in the presence of a copper catalyst. google.com

A patented method describes the synthesis of a phenanthroline copper complex catalyst using o-phenanthroline compounds and copper bromide, which is then used to catalyze the synthesis of alkyl carbonates like dimethyl carbonate, diethyl carbonate, and dipropyl carbonate. google.com The reaction is typically carried out in an organic solvent such as methanol (B129727), ethanol (B145695), acetone, or acetonitrile (B52724). google.com

Research has shown that the metal coordination environment and thermal stability of these copper complexes are critical factors influencing their catalytic activity. researchgate.net For example, in the synthesis of dimethyl carbonate from methanol, copper(II)-1,10-phenanthroline bromide complexes have been studied to develop catalysts with low corrosiveness. researchgate.net The use of 1,10-phenanthroline as a ligand has been found to significantly enhance the catalytic performance of copper chloride and inhibit corrosion in the reaction system for dimethyl carbonate synthesis. researchgate.net

Hydroformylation and Hydrogenation Reactions

1,10-Phenanthroline derivatives are recognized for their role in various chemical and biological processes, including hydrogenation and hydroformylation reactions. mdpi.com Hydroformylation, an industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes, often utilizes transition metal catalysts with specific ligands to control activity and selectivity. acs.orggoogle.com

While specific examples detailing the use of this compound in industrial hydroformylation are not prevalent in the provided search results, the broader class of phenanthroline ligands has been studied in this context. mdpi.com The electronic and steric properties of the ligand play a crucial role in the performance of the catalyst. The development of water-soluble 1,10-phenanthroline derivatives has also been a focus, aiming to create catalysts for aqueous-phase reactions. mdpi.com

Similarly, in hydrogenation reactions, the ligand's structure influences the catalyst's efficiency. The conversion of methyl derivatives of 1,10-phenanthroline can lead to new ligands for such applications. researchgate.net

Design of Hydrolytic Synzymes with Functionalized Ligands

Functionalized 1,10-phenanthroline derivatives have been instrumental in the design of synthetic enzymes, or "synzymes," particularly for hydrolytic reactions. wur.nlcreative-enzymes.com These systems serve as models for hydrolytic metalloenzymes. wur.nlresearchgate.net The core concept involves creating amphiphilic ligands that incorporate the strong metal-chelating 1,10-phenanthroline unit as a binding site for metal ions. wur.nl These ligands are designed to assemble into micelles or vesicles, creating a microenvironment that mimics enzymatic catalysis. wur.nl

Studies have focused on synthesizing amphiphilic 1,10-phenanthroline ligands substituted at the 2-position. wur.nl The catalytic activity of the metal-ion complexes of these ligands is then investigated in the hydrolysis of substrates like carboxylic and phosphate (B84403) esters. wur.nl By incorporating catalytically active groups and binding sites for non-covalent substrate interaction into the ligand design, researchers aim to create efficient hydrolytic systems. wur.nl